Ethyl Dichlorophosphate (CAS 1498-51-7): A Technical Guide for Researchers and Drug Development Professionals
Ethyl Dichlorophosphate (CAS 1498-51-7): A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on Ethyl Dichlorophosphate: Properties, Synthesis, and Applications in Prodrug Development
Ethyl dichlorophosphate, with CAS number 1498-51-7, is a highly reactive organophosphorus compound that serves as a critical intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical development.[2][3] This technical guide provides a comprehensive overview of ethyl dichlorophosphate, including its chemical and physical properties, detailed synthesis protocols, and its significant role in the development of phosphoramidate prodrugs, such as the groundbreaking hepatitis C therapeutic, Sofosbuvir (PSI-7977).[4][5]
Chemical and Physical Properties
Ethyl dichlorophosphate is a colorless to light yellow liquid.[4][6] It is a corrosive substance and is highly toxic if inhaled, ingested, or absorbed through the skin.[6][7] It reacts with water, producing corrosive hydrogen chloride gas.[7] Key quantitative properties of ethyl dichlorophosphate are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C2H5Cl2O2P | [6] |
| Molecular Weight | 162.94 g/mol | [6] |
| Boiling Point | 60-65 °C at 10 mmHg | [6] |
| Density | 1.373 g/mL at 25 °C | [6] |
| Refractive Index | n20/D 1.434 | [6] |
| Flash Point | >110 °C (>230 °F) | [6] |
| RTECS Number | TD4390000 | [6] |
Spectroscopic Data
Detailed spectroscopic information is crucial for the identification and characterization of ethyl dichlorophosphate.
| Spectrum Type | Key Data/Peaks | Reference |
| ¹H NMR | Data available on PubChem | [7] |
| ³¹P NMR | Data available on PubChem | [7] |
| IR Spectrum | Data available from NIST | [8] |
| Mass Spectrum (GC-MS) | Data available on PubChem | [7] |
Synthesis of Ethyl Dichlorophosphate
The synthesis of ethyl dichlorophosphate is typically achieved through the reaction of phosphoryl chloride with one equivalent of ethanol in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.[4]
Experimental Protocol: Synthesis of Ethyl Dichlorophosphate
Materials:
-
Phosphoryl chloride (POCl₃)
-
Anhydrous ethanol (EtOH)
-
Triethylamine (TEA)
-
Anhydrous diethyl ether or dichloromethane (DCM)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve phosphoryl chloride in anhydrous diethyl ether or dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of one equivalent of anhydrous ethanol and one equivalent of triethylamine in the same anhydrous solvent from the dropping funnel to the stirred solution of phosphoryl chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure ethyl dichlorophosphate.
Caption: Synthetic workflow for Ethyl Dichlorophosphate.
Application in Phosphoramidate Prodrug Synthesis: The ProTide Approach
Ethyl dichlorophosphate is a key reagent in the synthesis of phosphoramidate prodrugs, a strategy known as the ProTide approach.[9] This technology is designed to deliver nucleoside monophosphates into cells, overcoming the often inefficient initial phosphorylation step required for the activation of many nucleoside analog drugs.[9] A prime example of the success of this approach is Sofosbuvir (PSI-7977), a highly effective antiviral for the treatment of hepatitis C.[5]
Experimental Protocol: General Synthesis of a Nucleoside Phosphoramidate Prodrug
Materials:
-
Nucleoside analog
-
Ethyl dichlorophosphate
-
Amino acid ester (e.g., L-alanine isopropyl ester)
-
Aryl alcohol (e.g., phenol or p-nitrophenol)
-
A suitable base (e.g., N-methylimidazole (NMI) or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Formation of the Phosphorochloridate Intermediate:
-
In an anhydrous solvent, react the nucleoside analog with ethyl dichlorophosphate in the presence of a base at low temperature (e.g., -78 °C to 0 °C). This reaction forms a nucleoside ethyl phosphorochloridate intermediate.
-
-
Addition of the Amino Acid Ester:
-
To the in-situ generated phosphorochloridate intermediate, add the desired amino acid ester, also in the presence of a base. This displaces the remaining chlorine atom to form the phosphoramidate linkage.
-
-
Workup and Purification:
-
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry it over an anhydrous salt.
-
Remove the solvent under reduced pressure.
-
Purify the resulting diastereomeric mixture of the phosphoramidate prodrug by column chromatography.
-
Caption: Intracellular activation of a ProTide.
Safety and Handling
Ethyl dichlorophosphate is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[6][7] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[6] Due to its reactivity with water, all glassware and solvents must be anhydrous. In case of fire, use dry chemical or carbon dioxide extinguishers; do not use water.[10]
Conclusion
Ethyl dichlorophosphate is a versatile and indispensable reagent in modern organic synthesis, particularly for the development of innovative pharmaceuticals. Its ability to serve as a precursor for phosphoramidate prodrugs has revolutionized the treatment of viral diseases like hepatitis C. A thorough understanding of its properties, synthesis, and safe handling is paramount for researchers and drug development professionals aiming to leverage its synthetic potential.
References
- 1. Synthetic Approaches for the Preparation of Phosphoramidate Prodrugs of 2′‐Deoxypseudoisocytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]
- 5. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. Ethyl dichlorophosphate | C2H5Cl2O2P | CID 15158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ethyl dichlorophosphate [webbook.nist.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. Ethyl dichlorophosphate | SIELC Technologies [sielc.com]
